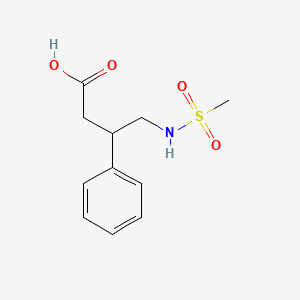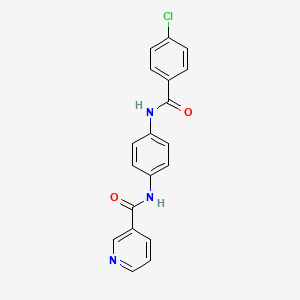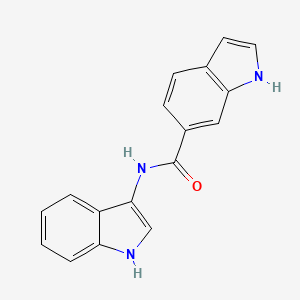
4-(Methanesulfonamido)-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonamido)-3-phenylbutanoic acid, also known as MSBA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of sulfonamides and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-(Methanesulfonamido)-3-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the production of inflammatory cytokines. In neuroprotection research, this compound has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neuroprotection research, this compound has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Methanesulfonamido)-3-phenylbutanoic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Another advantage is its potential as a therapeutic agent, which makes it a valuable tool for studying various diseases. One limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for 4-(Methanesulfonamido)-3-phenylbutanoic acid research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound. In inflammation research, studies are needed to determine the long-term effects of this compound on the immune system. In neuroprotection research, studies are needed to determine the effectiveness of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies are needed to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-(Methanesulfonamido)-3-phenylbutanoic acid involves the reaction between 4-aminophenylbutyric acid and methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
4-(Methanesulfonamido)-3-phenylbutanoic acid has been studied in various fields of research, including cancer, inflammation, and neuroprotection. In cancer research, this compound has shown potential as an antitumor agent by inhibiting the growth of cancer cells. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neuroprotection research, this compound has been shown to protect neurons from damage caused by oxidative stress.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)12-8-10(7-11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUAQKXXAFZKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)


